molecular formula C13H14N2O2 B14762799 3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one

3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one

Cat. No.: B14762799
M. Wt: 230.26 g/mol
InChI Key: PTQCCSJCWSBGEU-UHFFFAOYSA-N
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Description

3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a methylpyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with methylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce a hydroxyl derivative.

Scientific Research Applications

3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one
  • 3-Amino-5-(2-methoxyphenyl)-1-methylpyridin-2(1H)-one
  • 3-Amino-5-(3-methoxyphenyl)-1-ethylpyridin-2(1H)-one

Uniqueness

3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-amino-5-(3-methoxyphenyl)-1-methylpyridin-2-one

InChI

InChI=1S/C13H14N2O2/c1-15-8-10(7-12(14)13(15)16)9-4-3-5-11(6-9)17-2/h3-8H,14H2,1-2H3

InChI Key

PTQCCSJCWSBGEU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)N)C2=CC(=CC=C2)OC

Origin of Product

United States

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